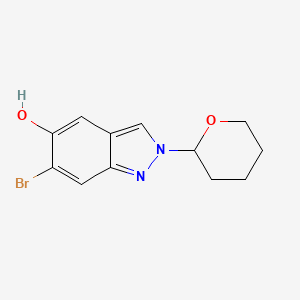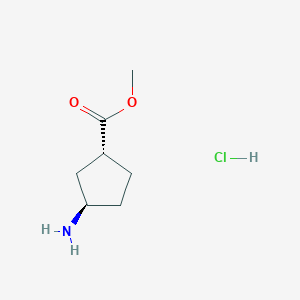
Thiophen-3-ylmethanesulfonamide
Vue d'ensemble
Description
Thiophen-3-ylmethanesulfonamide is a chemical compound with the molecular formula C5H7NO2S2 and a molecular weight of 177.2 g/mol . It is also known as Tms.
Molecular Structure Analysis
The molecular structure of this compound involves a five-membered ring made up of one sulfur atom . The frontier molecular orbitals were determined for various intramolecular interactions that are responsible for the stability of the compounds .Applications De Recherche Scientifique
Corrosion Inhibition
Thiophene derivatives, including those similar to Thiophen-3-ylmethanesulfonamide, have been utilized in corrosion inhibition. For instance, a study by Daoud et al. (2014) demonstrated that a synthesized thiophene Schiff base effectively inhibited corrosion of mild steel in acidic environments. This compound showed an increased efficiency with higher concentrations and its adsorption followed Langmuir’s isotherm, highlighting its potential as a corrosion inhibitor in industrial applications (Daoud et al., 2014).
Catalysis in Organic Synthesis
Thiophene derivatives are also significant in catalysis. Su and Jin (2003) reported the use of Ytterbium(III) trifluoromethanesulfonate in catalyzing Friedel–Crafts acylation of substituted thiophenes. This method efficiently produces intermediates for pharmaceuticals and pesticides, demonstrating the role of thiophene compounds in facilitating complex organic synthesis reactions (Su & Jin, 2003).
Electrochemical Applications
In the field of electrochemistry, thiophene-based polymers have shown promising results. Ferraris et al. (1998) explored the performance of poly 3-(phenylthiophene) derivatives as active materials in electrochemical capacitors. These polymers exhibited significant energy and power densities, highlighting their potential for high-performance energy storage applications (Ferraris et al., 1998).
Computational Studies and Drug Design
Mubarik et al. (2021) conducted computational studies on thiophene sulfonamide derivatives, examining their structural and molecular properties. This research is crucial for understanding the biological activities of these compounds and their potential in drug development (Mubarik et al., 2021).
Mécanisme D'action
Target of Action
Thiophen-3-ylmethanesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase disrupts several biochemical pathways. The inhibition of carbonic anhydrase affects fluid and electrolyte balance, while the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial component in the synthesis of nucleic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and activity .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Thiophen-3-ylmethanesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with carbonic anhydrase isoenzymes, specifically human erythrocytes carbonic anhydrase I and II . These interactions are characterized by potent inhibition effects, with this compound acting as a noncompetitive inhibitor. The sulfonamide and thiophene moieties are significant in the inhibition of these enzymes, highlighting the compound’s potential as a therapeutic agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the integrity of the plasma membrane, which is essential for cellular homeostasis . The compound’s impact on membrane repair mechanisms and its ability to modulate ion imbalances and cytoskeleton remodeling are critical for maintaining cell function and survival. Additionally, this compound’s interactions with specific enzymes can lead to alterations in cellular metabolism, further influencing cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s sulfonamide group interacts with the active sites of enzymes, leading to inhibition of their catalytic activity . This interaction is crucial for its role as a carbonic anhydrase inhibitor. Furthermore, the thiophene moiety contributes to the compound’s binding affinity and specificity, enhancing its inhibitory effects. These molecular interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, maintaining its biochemical properties . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in its role as an enzyme inhibitor.
Propriétés
IUPAC Name |
thiophen-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVRRTVTWLZQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1400656.png)
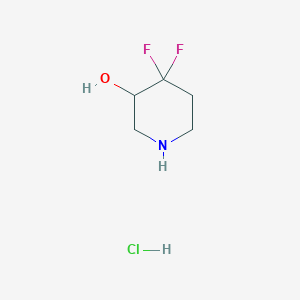
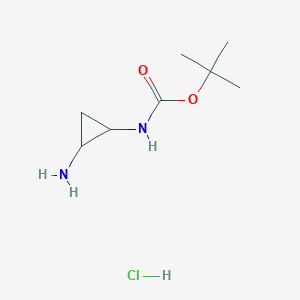
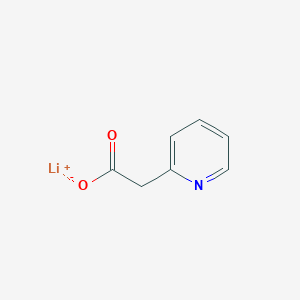
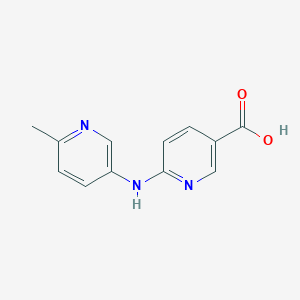

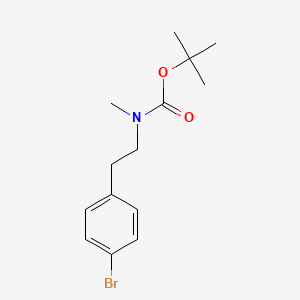
![2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B1400663.png)

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1400665.png)
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)
